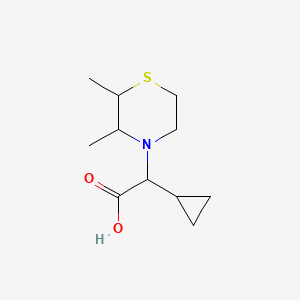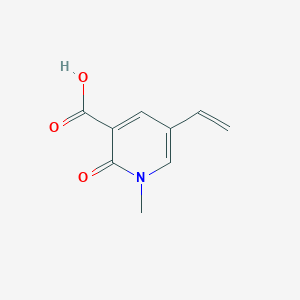
1-Methyl-2-oxo-5-vinyl-1,2-dihydropyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-oxo-5-vinyl-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound with a unique structure that includes a pyridine ring substituted with a methyl group, a vinyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-oxo-5-vinyl-1,2-dihydropyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a β-keto ester with an appropriate amine, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-oxo-5-vinyl-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyridine derivatives .
Scientific Research Applications
1-Methyl-2-oxo-5-vinyl-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which 1-Methyl-2-oxo-5-vinyl-1,2-dihydropyridine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
- 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- 6-Methyl-4-oxo-1,4-dihydro-2-pyridinecarboxylic acid
- 1-(3,4-Dimethoxybenzyl)-5-oxo-3-pyrrolidinecarboxylic acid
Comparison: Compared to these similar compounds, 1-Methyl-2-oxo-5-vinyl-1,2-dihydropyridine-3-carboxylic acid is unique due to the presence of the vinyl group, which can confer distinct chemical reactivity and biological activity. This structural feature may enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
5-ethenyl-1-methyl-2-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H9NO3/c1-3-6-4-7(9(12)13)8(11)10(2)5-6/h3-5H,1H2,2H3,(H,12,13) |
InChI Key |
CEFZNHAMXDPFRK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C(C1=O)C(=O)O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



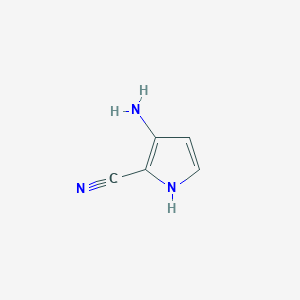
![4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine](/img/structure/B15225955.png)
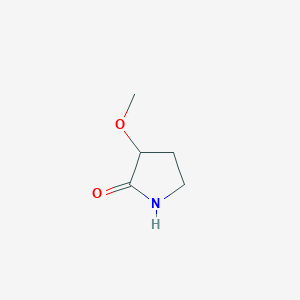
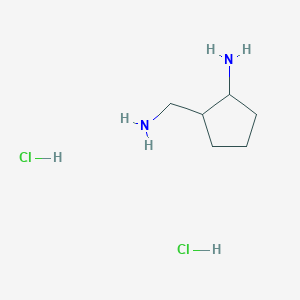
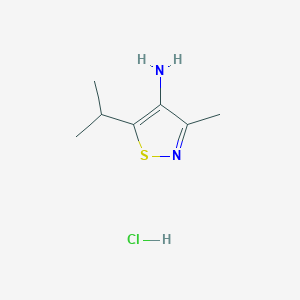
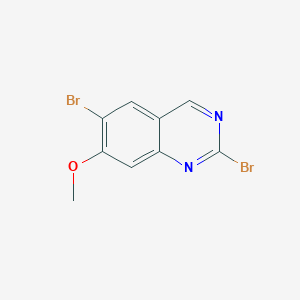
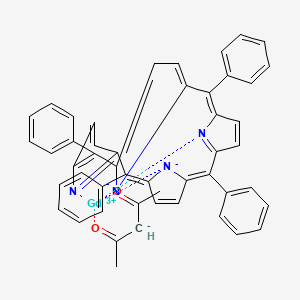

![(1R,2R,4R)-Bicyclo[2.2.1]heptan-2-amine](/img/structure/B15225990.png)
![1,4,5,6-Tetrahydroisoxazolo[3,4-b]pyridine](/img/structure/B15226005.png)


